molecular formula C13H11N5S2 B5532754 4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B5532754
M. Wt: 301.4 g/mol
InChI Key: XNQJGKWANIEKOV-OVCLIPMQSA-N
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Description

4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a unique combination of thiazole, pyridine, and triazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

The synthesis of 4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the thiazole ring: This can be achieved through the reaction of a thioamide with a haloketone under basic conditions.

    Formation of the triazole ring: This involves the cyclization of a hydrazine derivative with a nitrile or carboxylic acid derivative.

    Coupling of the thiazole and triazole rings: This step involves the condensation of the thiazole and triazole intermediates with a pyridine derivative under acidic or basic conditions.

Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to meet production demands.

Chemical Reactions Analysis

4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The pyridine and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include disulfides, amines, and substituted derivatives of the original compound.

Scientific Research Applications

4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: It is used in the development of agrochemicals, dyes, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar compounds to 4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol include other heterocyclic compounds with thiazole, pyridine, and triazole rings. These compounds may have similar biological activities but differ in their specific chemical structures and properties. For example, compounds with different substituents on the thiazole or pyridine rings may have different levels of activity or selectivity for certain biological targets. The uniqueness of this compound lies in its specific combination of rings and substituents, which contribute to its distinct biological activities and applications.

Properties

IUPAC Name

4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5S2/c1-9-4-6-20-11(9)8-15-18-12(16-17-13(18)19)10-3-2-5-14-7-10/h2-8H,1H3,(H,17,19)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQJGKWANIEKOV-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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